Cas no 1214340-89-2 ((2',5-Difluorobiphenyl-2-yl)methanamine)

(2',5-Difluorobiphenyl-2-yl)methanamine is a fluorinated biphenyl derivative featuring an amine functional group, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluorinated aromatic ring enhances its metabolic stability and lipophilicity, which can improve bioavailability in drug development. The primary amine group offers versatility for further functionalization, enabling its use in coupling reactions or as a building block for heterocyclic compounds. Its rigid biphenyl scaffold contributes to structural specificity, useful in designing receptor-targeted molecules. This compound is particularly relevant in medicinal chemistry for the development of kinase inhibitors or CNS-active agents due to its balanced physicochemical properties. Proper handling under inert conditions is recommended to preserve its reactivity.
(2',5-Difluorobiphenyl-2-yl)methanamine structure
1214340-89-2 structure
Product name:(2',5-Difluorobiphenyl-2-yl)methanamine
CAS No:1214340-89-2
MF:C13H11F2N
Molecular Weight:219.22995018959
CID:4998742

(2',5-Difluorobiphenyl-2-yl)methanamine 化学的及び物理的性質

名前と識別子

    • (2',5-Difluorobiphenyl-2-yl)methanamine
    • インチ: 1S/C13H11F2N/c14-10-6-5-9(8-16)12(7-10)11-3-1-2-4-13(11)15/h1-7H,8,16H2
    • InChIKey: IKCKILGBPXUQNB-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C1C=C(C=CC=1CN)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 222
  • トポロジー分子極性表面積: 26
  • XLogP3: 2.6

(2',5-Difluorobiphenyl-2-yl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A011001821-1g
(2',5-Difluorobiphenyl-2-yl)methanamine
1214340-89-2 97%
1g
$1490.00 2023-09-04
Alichem
A011001821-250mg
(2',5-Difluorobiphenyl-2-yl)methanamine
1214340-89-2 97%
250mg
$489.60 2023-09-04
Alichem
A011001821-500mg
(2',5-Difluorobiphenyl-2-yl)methanamine
1214340-89-2 97%
500mg
$855.75 2023-09-04

(2',5-Difluorobiphenyl-2-yl)methanamine 関連文献

(2',5-Difluorobiphenyl-2-yl)methanamineに関する追加情報

Comprehensive Guide to (2',5-Difluorobiphenyl-2-yl)methanamine (CAS No. 1214340-89-2): Properties, Applications, and Market Insights

(2',5-Difluorobiphenyl-2-yl)methanamine (CAS No. 1214340-89-2) is a specialized fluorinated biphenyl derivative with significant potential in pharmaceutical and material science applications. This compound, characterized by its unique difluorobiphenyl backbone and primary amine functional group, has garnered attention for its role in drug discovery and advanced material synthesis. Researchers and industry professionals frequently search for terms like "(2',5-Difluorobiphenyl-2-yl)methanamine synthesis", "CAS 1214340-89-2 applications", and "difluorobiphenyl derivatives in medicinal chemistry", reflecting its growing relevance in scientific and industrial circles.

The molecular structure of (2',5-Difluorobiphenyl-2-yl)methanamine features a biphenyl core with fluorine substitutions at the 2' and 5 positions, coupled with a methanamine group at the 2 position. This arrangement imparts distinct electronic and steric properties, making it valuable for designing targeted molecular probes and pharmacophores. Recent studies highlight its utility in developing kinase inhibitors and GPCR modulators, addressing current research trends in precision medicine and neurodegenerative disease treatment.

In material science, 1214340-89-2 serves as a precursor for high-performance polymers and liquid crystal materials. Its fluorine atoms enhance thermal stability and chemical resistance, properties highly sought after in electronic displays and aerospace materials. Industry reports indicate rising demand for such fluorinated building blocks, driven by advancements in flexible electronics and sustainable material design.

The synthesis of (2',5-Difluorobiphenyl-2-yl)methanamine typically involves palladium-catalyzed cross-coupling reactions, followed by reductive amination steps. Optimized protocols emphasize atom economy and green chemistry principles, aligning with the pharmaceutical industry's focus on environmentally friendly synthesis. Analytical characterization via HPLC-MS and NMR spectroscopy confirms the compound's high purity (>98%), a critical parameter for drug development pipelines.

Market analysis reveals expanding applications of CAS 1214340-89-2 in bioconjugation and proteomics research. Its amine group facilitates efficient protein labeling, supporting breakthroughs in diagnostic assay development and therapeutic antibody engineering. Patent landscapes show increasing intellectual property activity around difluorobiphenyl-containing compounds, particularly in oncology and autoimmune disease therapeutics.

Storage and handling of (2',5-Difluorobiphenyl-2-yl)methanamine require standard laboratory precautions for amine-containing compounds. Recommended storage conditions include inert atmosphere and low-temperature environments to maintain stability. Safety data sheets emphasize proper personal protective equipment during handling, consistent with laboratory best practices for organic intermediates.

Emerging research explores the compound's potential in PET radiopharmaceuticals, leveraging its fluorine atoms for isotope labeling. This application aligns with the growing molecular imaging market, projected to exceed $10 billion by 2028. Such developments position 1214340-89-2 as a versatile scaffold in theranostic agent development.

Quality control specifications for (2',5-Difluorobiphenyl-2-yl)methanamine typically include chromatographic purity assessments and residual solvent analysis. Regulatory compliance follows ICH guidelines for pharmaceutical intermediates, ensuring suitability for GMP manufacturing processes. Leading suppliers provide comprehensive certificates of analysis and structural elucidation data to support research and production needs.

The environmental profile of CAS 1214340-89-2 demonstrates favorable biodegradation potential compared to non-fluorinated analogs, addressing concerns about persistent organic pollutants. Life cycle assessment studies contribute to its selection in green chemistry initiatives, particularly for sustainable pharmaceutical synthesis routes.

Future directions for (2',5-Difluorobiphenyl-2-yl)methanamine research include exploration of its supramolecular chemistry applications and development of continuous flow synthesis methods. These advancements promise to enhance accessibility for medicinal chemistry programs while reducing production costs, further solidifying its position as a valuable chemical building block in modern research and industry.

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